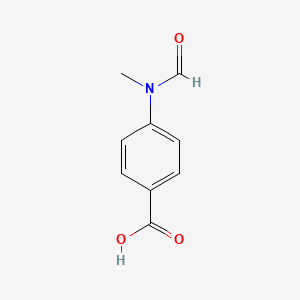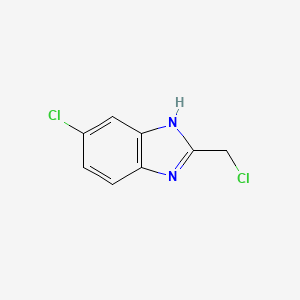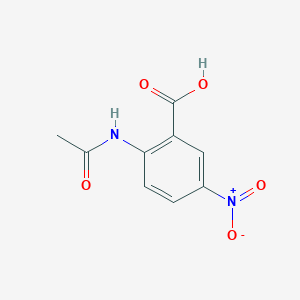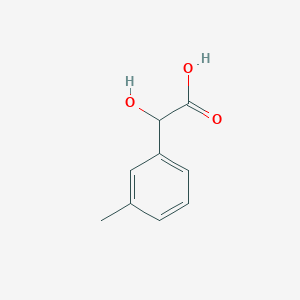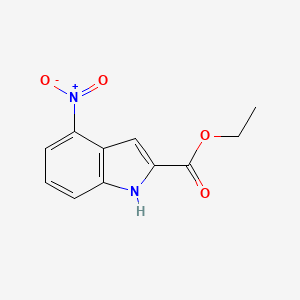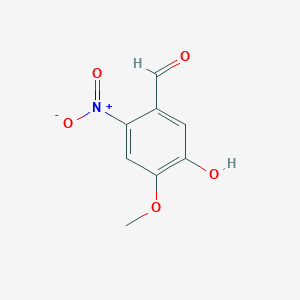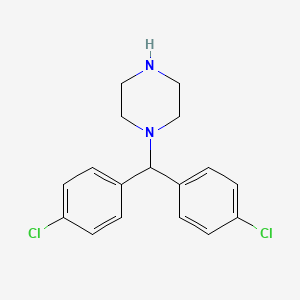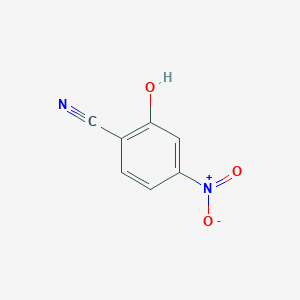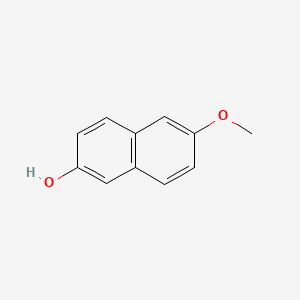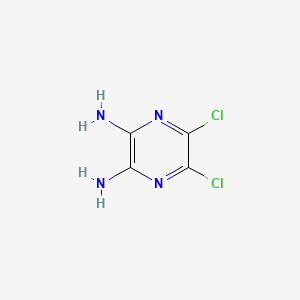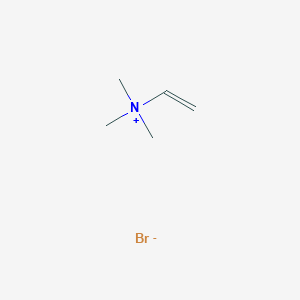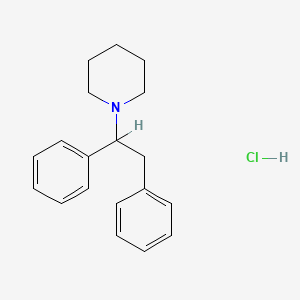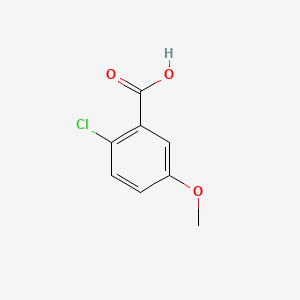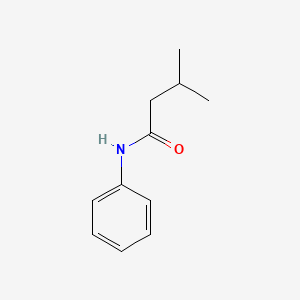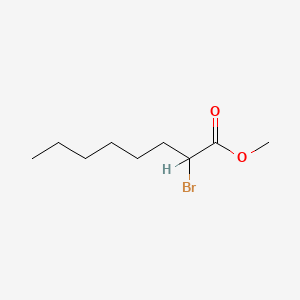
Methyl 2-bromooctanoate
Vue d'ensemble
Description
Methyl 2-bromooctanoate (MBO) is an organic compound with a molecular formula of C9H17BrO2 . It is a colorless to yellow liquid with a sweet, slightly fruity odor . The IUPAC name for this compound is methyl 2-bromooctanoate .
Synthesis Analysis
The synthesis process of Methyl 2-bromooctanoate is skillful and the yield is high . It is widely used in food, cosmetics, medicine, biology, industry, and other fields .Molecular Structure Analysis
The molecular weight of Methyl 2-bromooctanoate is 237.14 . The InChI code for this compound is 1S/C9H17BrO2/c1-3-4-5-6-7-8(10)9(11)12-2/h8H,3-7H2,1-2H3 .Chemical Reactions Analysis
Methyl 2-bromooctanoate is used in the synthesis of other compounds, as a reagent in organic synthesis, and as an intermediate in the production of pharmaceuticals, fragrances .Physical And Chemical Properties Analysis
Methyl 2-bromooctanoate has a boiling point of 227.7°C at 760 mmHg . It is a colorless to yellow liquid .Applications De Recherche Scientifique
Synthesis and Biological Activity
Methyl 2-bromooctanoate and similar compounds have been utilized in the synthesis of novel compounds with potential biological activities. Yancheva et al. (2015) synthesized N-(α-bromoacyl)-α-amino esters, including derivatives of methyl 2-bromooctanoate, and examined their cytotoxicity, anti-inflammatory, and antibacterial activities. Although they found low cytotoxicity and an absence of antibacterial and anti-inflammatory activities, these properties could be beneficial for incorporating these compounds in prodrug formulations (Yancheva et al., 2015).
Inhibition of Fatty Acid Oxidation
Methyl 2-bromooctanoate has been studied for its effects on fatty acid oxidation. Raaka and Lowenstein (1979) investigated the inhibitory effects of DL-2-bromooctanoate on fatty acid oxidation in rat liver mitochondria, observing that it inhibits the oxidation of medium and long-chain fatty acids and their L-carnitine esters (Raaka & Lowenstein, 1979).
Biocatalysis in Drug Synthesis
Brenna et al. (2012) used enoate reductases for the biocatalysed production of methyl (S)-2-bromobutanoate, a key intermediate in the synthesis of certain chiral drugs. They achieved high enantiomeric excess in the product, demonstrating the compound's relevance in pharmaceutical synthesis (Brenna et al., 2012).
Effects on Enzymes and Metabolic Pathways
Further insights into the biochemical impacts of methyl 2-bromooctanoate derivatives are provided by Raaka and Lowenstein (1979), who found that bromooctanoate leads to the inactivation of 3-ketothiolase I in rat liver mitochondria, implicating its potential role in disrupting specific metabolic pathways (Raaka & Lowenstein, 1979).
Alternatives to Methyl Bromide in Agriculture
Research by Schneider et al. (2003) on alternatives to methyl bromide, a widely used fumigant, includes the exploration of chemicals similar to methyl 2-bromooctanoate. These studies are crucial in identifying environmentally safer options for pest and pathogen control in agriculture (Schneider et al., 2003).
Safety And Hazards
Orientations Futures
Methyl 2-bromooctanoate has a wide range of applications in various fields such as food, cosmetics, medicine, biology, and industry . The market for Methyl 2-bromooctanoate is projected to grow globally .
Relevant Papers The relevant papers for Methyl 2-bromooctanoate were not explicitly mentioned in the retrieved sources .
Propriétés
IUPAC Name |
methyl 2-bromooctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BrO2/c1-3-4-5-6-7-8(10)9(11)12-2/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMQQTUVWBXJQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00884160 | |
| Record name | Octanoic acid, 2-bromo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00884160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromooctanoate | |
CAS RN |
5445-22-7 | |
| Record name | Octanoic acid, 2-bromo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5445-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octanoic acid, 2-bromo-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005445227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-bromooctanoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21981 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octanoic acid, 2-bromo-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octanoic acid, 2-bromo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00884160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-bromooctanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.222 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



